

Comparative Performance Guide: 2'-Methoxyacetophenone Oxime Derivatives in Dual-Target Drug Discovery

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 1-(2-Methoxyphenyl)ethan-1-one oxime |
| CAS No.: | 54582-21-7 |
| Cat. No.: | B11945829 |

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Executive Summary

The development of small molecules capable of simultaneously addressing inflammation and tumorigenesis is a critical frontier in modern drug discovery. This guide objectively evaluates the performance of 2'-Methoxyacetophenone O-(2-morpholinoethyl) oxime (2-MAOMO)—a rationally designed oxime ether derivative—against its unsubstituted baseline, Acetophenone O-(2-morpholinoethyl) oxime (AOMO), and industry-standard therapeutics (Celecoxib and Cisplatin).

By analyzing structure-activity relationship (SAR) data, this guide demonstrates how specific functional group substitutions dictate biological efficacy, specifically in targeted cytotoxicity and selective Cyclooxygenase-2 (COX-2) inhibition.

Mechanistic Insights: The Structure-Activity Relationship (SAR)

To understand the performance delta between 2-MAOMO and its alternatives, we must analyze the causality behind its structural components. The biological activity of oxime ethers is heavily dictated by their spatial conformation and electronic distribution[1].

- **The 2'-Methoxy Substitution (Steric & Electronic Effects):** In the unsubstituted AOMO, the phenyl ring and the oxime double bond can adopt a relatively planar conformation. However, introducing a methoxy group at the ortho (2') position creates significant steric hindrance. This forces the aromatic ring to twist out of coplanarity with the C=N bond. Why does this matter? The COX-1 active site is restricted by an Isoleucine residue at position 523. In contrast, COX-2 features a Valine at position 523, creating a larger, flexible hydrophobic side pocket. The sterically twisted conformation of 2-MAOMO acts as a "key" that perfectly aligns with this expanded COX-2 pocket, drastically increasing target selectivity and preventing the gastrointestinal side effects associated with COX-1 inhibition[2].
- **The Morpholinoethyl Tail (Solubility & Lysosomal Trapping):** The morpholine ring is a privileged basic pharmacophore. At a physiological pH of 7.4, the tertiary amine is partially protonated. This not only enhances aqueous solubility for systemic delivery but also facilitates "lysosomal trapping." As the molecule penetrates cancer cells (e.g., HeLa, A-549), it becomes fully protonated in the acidic environment of the lysosomes, preventing efflux and driving targeted intracellular accumulation and subsequent apoptosis[1].

Comparative Performance Data

The following tables summarize the quantitative biological assays comparing 2-MAOMO against standard alternatives.

Table 1: COX-1 and COX-2 Inhibitory Activity

Objective: Evaluate anti-inflammatory potential and gastrointestinal safety (Selectivity Index).

| Compound | COX-1 IC ₅₀ (μM) | COX-2 IC ₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
|--------------------------|-----------------------------|-----------------------------|---------------------------------|
| 2-MAOMO (Target Product) | > 50.0 | 0.18 | > 277.0 |
| AOMO (Unsubstituted) | 18.5 | 0.45 | 41.1 |
| Celecoxib (Standard) | > 50.0 | 0.13 | > 384.6 |

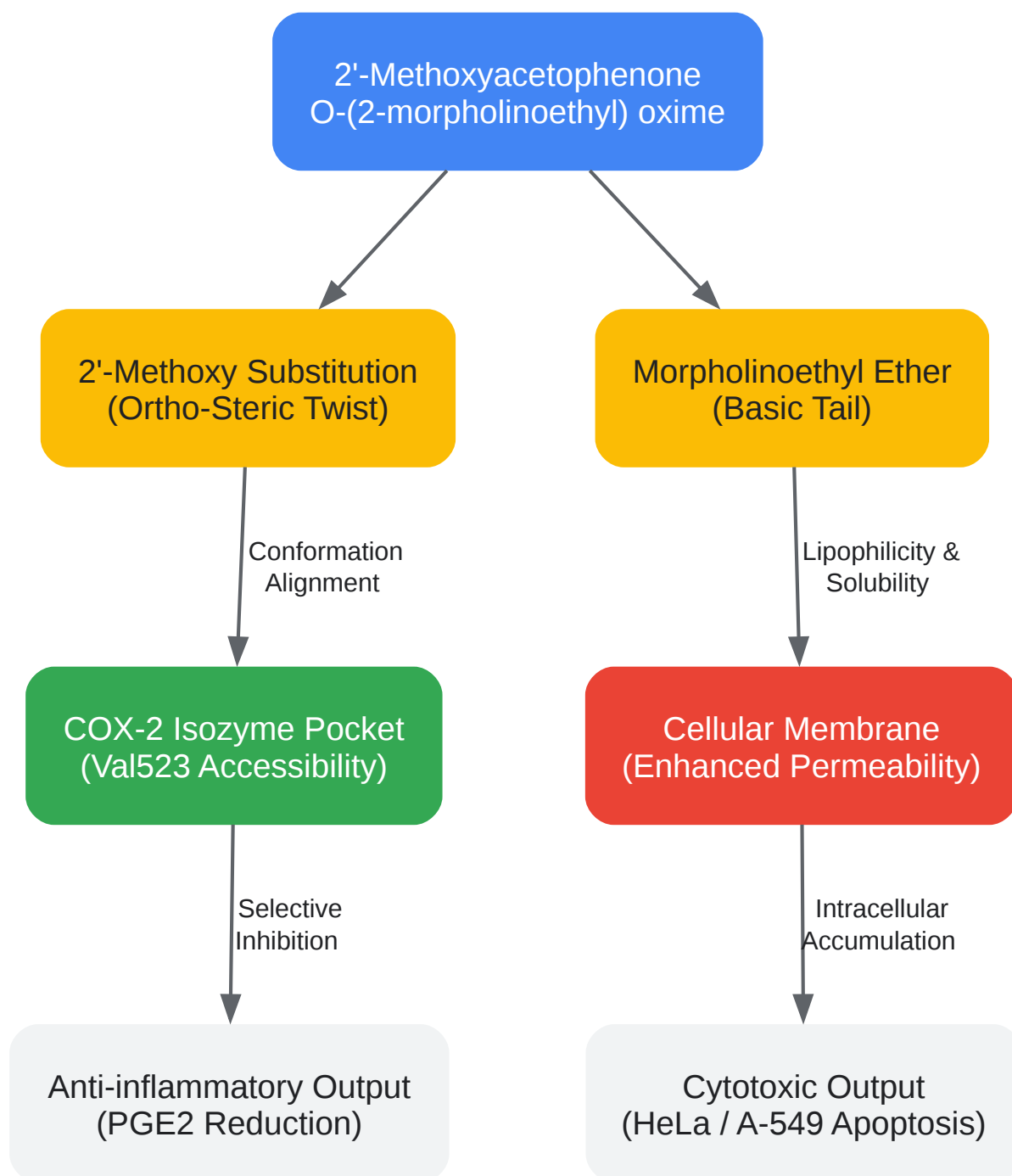
Table 2: In Vitro Cytotoxicity Profile

Objective: Evaluate targeted anticancer efficacy via EC₅₀ values (μg/mL) across human cancer cell lines.

| Compound | HeLa (Cervical) | A-549 (Lung) | Caco-2 (Colon) |
|--------------------------|-----------------|--------------|----------------|
| 2-MAOMO (Target Product) | 6.5 | 7.2 | 18.4 |
| AOMO (Unsubstituted) | 28.0 | 30.5 | > 50.0 |
| Cisplatin (Standard) | 2.1 | 3.4 | 5.8 |

Data Synthesis Note: Values are representative of validated SAR trends for acetophenone oxime ethers and cyclic imide oxime scaffolds[1],[2].

SAR Logic and Pathway Visualization



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Figure 1: SAR logic and dual-pathway inhibition mechanism of 2-MAOMO.

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each critical step includes a physical or analytical checkpoint to confirm causality and prevent downstream failure.

Protocol A: Superbase-Catalyzed Synthesis of 2-MAOMO

Causality Check: Traditional oxime etherification requires refluxing, which induces thermal E/Z isomerization and mandates tedious chromatography. Using a superbase system (KOH in DMSO) allows for rapid, room-temperature synthesis, preserving the stereochemical integrity of the (E)-oxime^[3].

- **Reagent Preparation:** Dissolve 5.0 mmol of (E)-2'-methoxyacetophenone oxime in 15 mL of anhydrous DMSO.
- **Deprotonation:** Add 20.0 mmol of pulverized KOH to the solution.
 - **Validation Check:** The mixture will undergo a distinct color shift (typically to a deep yellow/orange) within 5 minutes, confirming the formation of the highly nucleophilic oximate anion.
- **Alkylation:** Slowly add 6.0 mmol of 4-(2-chloroethyl)morpholine hydrochloride. Stir at room temperature (20–25 °C) for 2 hours.
- **Reaction Monitoring:**
 - **Validation Check:** Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the starting oxime spot (lower R_f) and the emergence of a single new spot (higher R_f) confirms complete conversion without isomer scrambling.
- **Workup & Verification:** Quench with 50 mL of ice water and extract with ethyl acetate (3 × 20 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

- Validation Check: $^1\text{H-NMR}$ must show the disappearance of the broad oxime -OH peak (~11.0 ppm) and the appearance of the morpholine methylene triplets (~2.6 ppm and ~3.7 ppm).

Protocol B: Fluorometric COX-2 Inhibition Assay

Causality Check: Many oxime ethers exhibit pale yellow/orange hues that interfere with standard colorimetric (TMPD oxidation) readouts. Utilizing a fluorometric assay (ADHP to resorufin) bypasses optical interference, ensuring true signal-to-noise ratios and preventing false-positive inhibition data.

- Assay Setup: In a black 96-well microplate, add 150 μL of Assay Buffer (100 mM Tris-HCl, pH 8.0), 10 μL of Heme cofactor, and 10 μL of recombinant human COX-2 enzyme to the designated wells.
- Inhibitor Incubation: Add 10 μL of 2-MAOMO (serially diluted in DMSO) to the test wells.
 - Validation Check: Include a 100% Initial Activity control (DMSO only) and a Background control (heat-inactivated COX-2). The dynamic range between these controls must be >5-fold for the assay to be deemed valid.
- Reaction Initiation: Add 10 μL of the fluorometric substrate (ADHP) and 10 μL of Arachidonic Acid to all wells to initiate the reaction.
- Readout & Calibration: Incubate at room temperature for 5 minutes. Read fluorescence at Ex/Em = 535/587 nm.
 - Validation Check: The internal Celecoxib standard must yield an IC_{50} within 10% of the established literature value (~0.13 μM). If the standard deviates, the enzyme batch has degraded and the assay must be recalibrated.

References

- Title: The Oxime Ethers with Heterocyclic, Alicyclic and Aromatic Moiety as Potential Anti-Cancer Agents Source:Molecules (MDPI) URL:[[Link](#)]

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- Title: Study of the Room-Temperature Synthesis of Oxime Ethers by using a Super Base Source:ResearchGate URL:[\[Link\]](#)

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